Toborinone

Description

Overview of Toborinone as a Research Compound

Toborinone has been investigated as a potential therapeutic agent, primarily for its effects on the cardiovascular system. Research has explored its inotropic and vasodilatory properties. nih.govahajournals.orgtandfonline.com Studies in various mammalian species, including rats and dogs, have demonstrated that toborinone can produce a positive inotropic effect, increasing the force of cardiac contraction, often with a moderate vasodilating effect. Research has also examined its effects on vascular capacitance and conductance. nih.govahajournals.org

Historical Context of Early Investigations

Early investigations into toborinone, under the designation OPC-18790, focused on its potential as a novel inotropic agent. tandfonline.com Studies in the 1990s explored its cardiovascular effects in animal models, such as anesthetized dogs with experimentally induced heart failure. nih.govahajournals.org Research also delved into its metabolism in different species, characterizing its biotransformation pathways and identifying various metabolites. nih.gov The synthesis of toborinone and related derivatives was also a subject of early research. tandfonline.com

Classification as a Phosphodiesterase Inhibitor

Toborinone is classified as a phosphodiesterase inhibitor. nih.govtargetmol.comnih.govahajournals.orgtandfonline.com Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. nih.govmhmedical.com Inhibition of these enzymes leads to increased intracellular concentrations of cAMP or cGMP, amplifying their downstream effects. nih.govmhmedical.com

Research indicates that toborinone specifically inhibits the phosphodiesterase III (PDE III) isoenzyme. targetmol.comnih.govahajournals.orgtandfonline.com PDE III is a specific type of phosphodiesterase that plays a significant role in regulating intracellular cAMP levels in cardiac muscle, vascular smooth muscle, and platelets. nih.govcvpharmacology.com Inhibition of PDE III leads to an increase in intracellular cAMP concentrations. nih.govcvpharmacology.comwikipedia.org This increase in cAMP is associated with the positive inotropic effects observed with PDE III inhibitors, as it can lead to increased calcium influx and enhanced cardiac contractility. nih.govmhmedical.comwikipedia.org While toborinone exhibits this inhibitory action on PDE III, some research in specific preparations, like guinea pig sinoatrial node cells, suggested it might modulate action potentials more like an IK blocker than a PDE III inhibitor in that context. amanote.com However, its classification as a PDE III inhibitor is widely supported in the literature regarding its inotropic effects. targetmol.comnih.govahajournals.orgtandfonline.com

Significance within Academic and Preclinical Drug Discovery

Toborinone's properties as a PDE III inhibitor and its observed cardiovascular effects have made it a compound of interest within academic research and preclinical drug discovery. Preclinical studies are a critical phase in drug development, involving in vitro and in vivo testing to assess the safety and efficacy of a compound before human trials. ppd.comhumanspecificresearch.org Academic research centers and collaborations with industry play a significant role in identifying and evaluating potential drug candidates. ppd.comuq.edu.aunih.gov Toborinone, as a research compound, has contributed to the understanding of PDE III inhibition and its potential therapeutic implications, particularly in the context of conditions like heart failure, where modulating cardiac contractility and vascular tone is relevant. nih.govahajournals.orgtandfonline.comjodrugs.com Its use in experimental studies, such as those investigating its metabolism or its effects on vascular dynamics, highlights its role as a tool in preclinical investigations. nih.govahajournals.orgnih.gov

Here is a data table summarizing some key properties and findings related to Toborinone:

| Property/Finding | Details | Source(s) |

| Molecular Formula | C21H24N2O5 | nih.govuni.lutargetmol.com |

| Molecular Weight | 384.43 | targetmol.com |

| PubChem CID | 60790 | nih.govuni.lu |

| Classification | Phosphodiesterase Inhibitor | nih.govtargetmol.comnih.govahajournals.orgtandfonline.com |

| Specific Target | Phosphodiesterase III (PDE III) | targetmol.comnih.govahajournals.orgtandfonline.com |

| Observed Cardiovascular Effects | Positive inotropic effect, moderate vasodilating effect, balanced venous and arterial dilator (in experimental heart failure) | nih.govahajournals.orgtandfonline.com |

| Metabolism in Rats | Undergoes O-demethylation and extensive conjugations (glucuronic acid, sulfate (B86663), glutathione) | nih.gov |

| Metabolism in Dogs | Metabolized via mercapturic acid pathway, yielding cysteine conjugates | nih.gov |

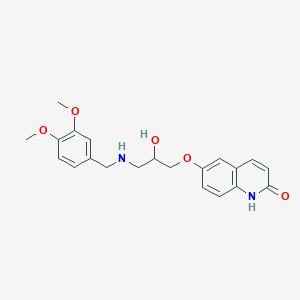

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYPZBCMBEEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048813 | |

| Record name | Toborinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143343-83-3 | |

| Record name | Toborinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toborinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toborinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOBORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Design of Toborinone

Retrosynthetic Analysis and Identification of Key Precursors

The retrosynthetic analysis of Toborinone reveals key precursor molecules essential for constructing its chemical structure. The synthesis typically converges on coupling a functionalized 2(1H)-quinolinone derivative with a fragment containing the 3,4-dimethoxybenzylamine (B142225) moiety.

Role of 6-Hydroxy-2(1H)-quinolinone as a Starting Material

6-Hydroxy-2(1H)-quinolinone serves as a fundamental starting material in the synthesis of Toborinone and its derivatives. nih.govjst.go.jpresearchgate.netjst.go.jpxjishu.com This compound provides the basic bicyclic quinolinone scaffold, which is then further functionalized at the hydroxyl group at the 6-position. The presence of the hydroxyl group allows for subsequent ether formation, a critical step in attaching the side chain that characterizes Toborinone.

Utilization of Epichlorohydrin (B41342) Derivatives in Alkylation

Epichlorohydrin or its optically active forms are crucial reagents utilized in the alkylation of the 6-hydroxy group of 6-hydroxy-2(1H)-quinolinone. nih.govjst.go.jpresearchgate.netjst.go.jp This reaction typically proceeds under basic conditions, such as in the presence of K₂CO₃ in methanol, leading to the formation of a glycidyl (B131873) ether intermediate, specifically 6-(2,3-epoxypropoxy)-2(1H)-quinolinone. The epoxide ring in this intermediate is a key functional group that is subsequently opened by a nucleophilic amine. The use of optically active epichlorohydrin allows for the stereoselective synthesis of Toborinone enantiomers, with the (R)-(+)-isomer reported to be significantly more potent than the (S)-(-)-isomer in in vitro studies. nih.govresearchgate.netjst.go.jp

Incorporation of 3,4-Dimethoxybenzylamine (Veratrylamine)

3,4-Dimethoxybenzylamine, also known as veratrylamine, is a pivotal amine component that is incorporated into the Toborinone structure. guidechem.comnih.govjst.go.jpresearchgate.netjst.go.jpnih.gov This primary amine is responsible for opening the epoxide ring of the 6-(2,3-epoxypropoxy)-2(1H)-quinolinone intermediate. The nucleophilic attack of the amine on the epoxide results in the formation of the characteristic 2-hydroxy-3-aminopropoxy side chain present in Toborinone. The reaction is often carried out by heating a mixture of the epoxide intermediate and 3,4-dimethoxybenzylamine.

Total Synthesis Methodologies

The total synthesis of Toborinone can be achieved through different strategic approaches, primarily focusing on the formation of the ether linkage and the incorporation of the amine functionality.

Alkylation and Epoxide Ring-Opening Reactions

A common and well-described synthetic route to Toborinone involves a two-step process. The first step is the alkylation of 6-hydroxy-2(1H)-quinolinone with epichlorohydrin. This reaction, often conducted in the presence of a base like K₂CO₃ in a solvent such as methanol, yields the epoxide intermediate, 6-(2,3-epoxypropoxy)-2(1H)-quinolinone.

The second step involves the ring-opening of this epoxide intermediate by reacting it with 3,4-dimethoxybenzylamine. nih.govjst.go.jpresearchgate.netjst.go.jp This nucleophilic addition to the epoxide typically occurs with heating, leading to the formation of the 2-hydroxy-3-(3,4-dimethoxybenzylamino)propoxy side chain attached to the quinolinone core, thus yielding Toborinone.

Stereoselective Synthesis of Toborinone Enantiomers

Toborinone possesses a chiral center at the secondary alcohol in the propoxy side chain, leading to the existence of two enantiomers: (+)-(R)-Toborinone and (-)-(S)-Toborinone. nih.gov Stereoselective synthesis is crucial to obtain each enantiomer in high purity, as they can exhibit different biological activities. nih.govrsc.orggoogle.com Studies have shown that the (+)-(R)-isomer is significantly more potent than the (-)-(S)-isomer in terms of positive inotropic activity. nih.govdrugfuture.com

Preparation of the (+)-(R)-Isomer

The synthesis of the (+)-(R)-isomer of Toborinone has been reported. A key step involves the condensation of 6-hydroxyquinolin-2(1H)-one with (S)-(+)-epichlorohydrin. drugfuture.com This reaction, typically carried out in the presence of a base such as triethylamine (B128534) or potassium carbonate in methanol, yields (S)-(+)-6-(3-chloro-2-hydroxypropoxy)quinolin-2(1H)-one. drugfuture.com Subsequent treatment with a base like KOH in isopropanol/water facilitates ring closure to form the (R)-(-)-epoxide intermediate. drugfuture.com Finally, this (R)-(-)-epoxide is condensed with 3,4-dimethoxybenzylamine, often by heating the mixture, to afford the (+)-(R)-isomer of Toborinone. drugfuture.com

Preparation of the (-)-(S)-Isomer

The synthesis of the (-)-(S)-isomer follows a similar strategy, but utilizes the enantiomeric epichlorohydrin. The alkylation of 6-hydroxy-2(1H)-quinolinone with (R)-(-)-epichlorohydrin would be the starting point. nih.gov This would lead to the formation of the (R)-enantiomer of the chlorohydrin intermediate, which upon base-catalyzed ring closure would yield the (S)-epoxide. Subsequent reaction of this (S)-epoxide with 3,4-dimethoxybenzylamine would furnish the (-)-(S)-Toborinone enantiomer. nih.govdrugfuture.com

Synthetic Approaches for Toborinone Analogs and Structural Modifications

The development of Toborinone analogs involves modifying the core quinolinone structure and/or the attached side chain to explore the structure-activity relationship and potentially improve pharmacological properties. nih.gov

Design Principles for Quinolinone Derivatives

Toborinone is a 2(1H)-quinolinone derivative. nih.govebi.ac.ukstenutz.eu The quinolinone scaffold is a versatile structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for various biological activities. nih.govctdbase.orgmdpi.comajol.info Design principles for quinolinone derivatives often involve substitutions on the quinolinone ring system to alter electronic and steric properties. mdpi.com Modifications can occur at various positions of the quinolinone core (e.g., positions 3, 4, 6, 7, or 8) to influence binding affinity to the target enzyme (phosphodiesterase III) or other pharmacological targets. nih.govmdpi.com The introduction of different substituents, such as halogens, alkyl groups, or other heterocyclic systems, can impact the compound's potency, selectivity, and pharmacokinetic profile. mdpi.comajol.info

Derivatization Strategies for Side Chain Modifications

The side chain attached to the quinolinone core at the 6-position in Toborinone is crucial for its activity. nih.govdrugfuture.com Derivatization strategies for this side chain can involve modifications to the amine group, the hydroxyl group, or the dimethoxyphenyl moiety. nih.gov

Modifications to the amine group can include changing the nature of the attached benzyl (B1604629) group or introducing other amine functionalities. nih.gov The reductive alkylation of a 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone intermediate with different aldehydes or ketones is a common strategy to introduce variations in the amine substituent. drugfuture.com

Alterations to the hydroxyl group can involve esterification or etherification, although the free hydroxyl group is often important for biological activity.

Modifications to the dimethoxyphenyl ring can include changing the substitution pattern of the methoxy (B1213986) groups or introducing other substituents on the phenyl ring. These modifications can influence the lipophilicity and electronic distribution of the molecule, affecting its interaction with the binding site.

Synthetic routes for analogs often involve preparing the substituted 6-hydroxyquinolin-2(1H)-one core and then attaching modified side chain precursors, such as substituted epoxides or alkyl halides, followed by reaction with the desired amine. nih.govdrugfuture.com Alternatively, the side chain can be constructed and then coupled to the quinolinone core.

Molecular and Cellular Mechanisms of Action

Phosphodiesterase III Inhibition and Cyclic Nucleotide Signaling

Toborinone functions as a phosphodiesterase III inhibitor, showing some selectivity towards the PDE III isoenzyme (cGI-PDE). ahajournals.org Inhibition of PDE III leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). tandfonline.comnih.govtandfonline.com cAMP is a crucial second messenger involved in various intracellular signaling pathways, particularly in cardiac and vascular smooth muscle cells. wikipedia.org

Elucidation of Intracellular Cyclic AMP (cAMP) Concentration Increase

Studies have demonstrated that toborinone increases intracellular cAMP levels in isolated cardiac tissues, such as right ventricular muscles of guinea-pigs and dog ventricular myocardium. tandfonline.comnih.gov This increase in cAMP is a direct consequence of toborinone's inhibitory effect on PDE III, the enzyme responsible for hydrolyzing cAMP. ahajournals.orgtandfonline.comnih.govtandfonline.com The elevated cAMP levels are associated with an increase in developed tension in these muscle preparations. nih.gov

Data on the increase in intracellular cAMP levels by toborinone and a comparator, milrinone (B1677136) (also a PDE III inhibitor), in isolated guinea-pig right ventricular muscles are presented in the table below, showing a concentration-dependent effect. nih.gov

| Compound | Concentration (mol/l) | Intracellular cAMP Level (pmol/mg protein) | Developed Tension (% of control) |

| Control | - | Baseline | 100 |

| Toborinone | 10⁻⁶ | Increased | Increased |

| Toborinone | 3 x 10⁻⁵ | Increased | Increased |

| Milrinone | 10⁻⁶ | Increased | Increased |

| Milrinone | 3 x 10⁻⁵ | Increased | Increased |

Note: Specific quantitative values for cAMP levels and developed tension increase were indicated as "increased" in the source snippet rather than precise numerical data. nih.gov

Impact on Intracellular Calcium Mobilization and Dynamics

The accumulation of cAMP resulting from PDE III inhibition by toborinone influences intracellular calcium dynamics. ahajournals.org In vascular smooth muscle, the increase in cAMP enhances calcium extrusion across the sarcolemma through two potential mechanisms: cAMP-dependent protein kinase stimulation of the sarcolemmal calcium pump and cAMP stimulation of sarcolemmal Na⁺,K⁺-ATPase, leading to hyperpolarization and removal of intracellular sodium, which in turn promotes extracellular sodium exchange with intracellular calcium via the Na⁺/Ca²⁺ exchanger. ahajournals.org This ultimately results in the relaxation of smooth muscle. ahajournals.org

In cardiac muscle, the positive inotropic effect of toborinone is associated with an increase in the amplitude of calcium transients. tandfonline.com Studies in isolated dog trabeculae have shown that toborinone's positive inotropic effect is linked to increases in intracellular calcium levels and cAMP. tandfonline.comtandfonline.com Toborinone has also been shown to inhibit calcium release from intracellular stores and calcium entry in human platelets, related to elevated intracellular cAMP. nih.gov

Electrophysiological Characterization in Isolated Tissues and Cells

Beyond its effects on cyclic nucleotides and calcium handling, toborinone exhibits distinct electrophysiological properties in isolated cardiac tissues and cells, differentiating it from some other PDE III inhibitors. nih.gov

Influence on Action Potential Duration in Cardiac Myocytes

Unlike some other PDE III inhibitors like milrinone, toborinone has been shown to prolong the action potential duration (APD) in isolated cardiac myocytes, specifically in papillary muscles of rabbits and guinea-pigs. nih.gov This effect is observed across a range of concentrations. nih.gov The prolongation of APD is suggested to contribute to toborinone's positive inotropic action with limited chronotropic effects. nih.gov However, in sinoatrial node cells, toborinone has been reported to prolong cycle length and depolarize maximum diastolic potential, suggesting a modulation of action potential more akin to an I(K) blocker than a pure PDE III inhibitor in this specific tissue. amanote.comjst.go.jp

Modulation of Potassium Currents (e.g., Inward Rectifying, Delayed Rectifier)

Electrophysiological studies using whole-cell voltage clamp techniques in isolated guinea-pig cardiac myocytes have revealed that toborinone inhibits outward potassium currents, including inward rectifying currents (I(K1)) and delayed rectifier currents (I(Kr) and I(Ks)). tandfonline.comnih.govnih.gov This inhibition of repolarizing potassium currents is considered a key factor contributing to the observed prolongation of the action potential duration. tandfonline.comnih.gov The blockade of delayed rectifier currents is specifically attributed to the absence of positive chronotropic effects seen with toborinone, unlike other inotropic agents that primarily increase cAMP. tandfonline.comtandfonline.comnih.gov

Effects on L-type Calcium Current

| Electrophysiological Effect | Toborinone | Milrinone (for comparison) |

| Action Potential Duration in Myocytes | Prolonged | No such change |

| Heart Rate in Isolated Atrium | Limited increase | Concentration-dependent increase |

| Inward Rectifying Potassium Current | Inhibited | Not specified in sources |

| Delayed Rectifier Potassium Current | Inhibited | Not specified in sources |

| L-type Calcium Current | Increased | Not specified in sources |

Molecular Target Identification and Validation Strategies

Identifying and validating the molecular targets of a compound like toborinone is crucial for understanding its pharmacological profile and potential therapeutic applications. Strategies employed in this process include computational approaches and proteome-wide profiling techniques.

Computational Docking and Binding Affinity Predictions with Potential Targets

Computational docking is a widely used technique in drug discovery to predict the binding orientation and affinity of a small molecule, such as toborinone, within the binding site of a target protein. This method helps researchers understand the key physicochemical features governing the binding process and can be used to screen libraries of compounds. ijpras.comfrontiersin.org While the search results mention computational docking studies for other compounds against targets like ACE-2 and DPP IV nih.govmdpi.com, specific detailed computational docking and binding affinity prediction data for toborinone with potential targets, other than its known interaction with PDE3, were not explicitly found in the provided snippets. However, computational methods for calculating binding free energies, combining molecular docking and molecular dynamics simulations, have shown utility in predicting binding affinities for drug targets. diva-portal.org Flexible docking approaches, which account for conformational changes in both the ligand and receptor, can provide more accurate predictions of binding modes and explore induced-fit effects. ijpras.com

Proteome-Wide Profiling for Direct and Indirect Protein Interactions

Proteome-wide profiling techniques, such as Thermal Proteome Profiling (TPP), are valuable for identifying direct and indirect protein interactions of a compound within its native cellular context. embopress.orgnih.govnih.gov TPP monitors the thermal stability of thousands of proteins simultaneously. Proteins that directly bind to a compound or are part of a protein complex affected by the compound may show altered thermal stability. embopress.orgnih.gov This approach can reveal both intended targets and off-target interactions, providing a comprehensive view of a compound's engagement with the proteome. While the search results describe the principles and applications of TPP embopress.orgnih.govnih.govresearchgate.net, including its use in identifying targets and off-targets of drugs and studying protein-protein interactions embopress.orgnih.gov, specific studies detailing the application of proteome-wide profiling for toborinone were not present in the provided information.

Downstream Signal Transduction Pathway Modulation

Toborinone's interaction with its molecular target, PDE3, leads to modulation of downstream signal transduction pathways, particularly those involving cAMP.

Investigation of cAMP-Dependent Protein Kinase (PKA) Activation

Phosphodiesterase 3 (PDE3) is an enzyme that hydrolyzes cyclic AMP (cAMP) and cyclic GMP (cGMP). patsnap.comgenome.jpgenome.jp By inhibiting PDE3, toborinone increases intracellular levels of cAMP. Elevated cAMP levels are known to activate cAMP-dependent protein kinase (PKA). mdpi.comrhinologyjournal.com PKA is a key enzyme in various signaling cascades, exerting its effects by phosphorylating target proteins. mdpi.comresearchgate.net The activation of PKA involves the binding of cAMP to its regulatory subunits, causing the dissociation and activation of the catalytic subunits. mdpi.comresearchgate.net This activated PKA can then translocate within the cell, including to the nucleus, to phosphorylate its substrates. rhinologyjournal.comresearchgate.net Studies on other systems have demonstrated that the cAMP/PKA pathway plays crucial roles in various cellular processes and can be regulated by different stimuli. mdpi.comrhinologyjournal.combiorxiv.orgnih.gov While the direct effect of toborinone on PKA activation is a logical consequence of its PDE3 inhibition, specific experimental data detailing the extent and kinetics of PKA activation by toborinone were not found in the provided search results.

Identification of Affected Cellular Processes and Regulatory Networks

The modulation of the cAMP/PKA pathway by toborinone can influence a variety of cellular processes and regulatory networks. Increased cAMP and subsequent PKA activation can impact processes such as cardiac contractility, platelet aggregation, and gene expression. rhinologyjournal.comashpublications.orgahajournals.orgahajournals.org Toborinone, as a PDE3 inhibitor, has been shown to inhibit human platelet aggregation. ashpublications.orgnih.gov In the context of cardiac function, modulating cAMP signaling through PDE3 inhibition is a mechanism to increase cardiac contractility. ahajournals.orgahajournals.org The cAMP/PKA pathway is also involved in regulating gene expression by phosphorylating transcription factors like CREB. rhinologyjournal.com This phosphorylation can lead to the activation of genes containing cAMP-response elements (CREs) in their promoter regions, thereby affecting various cellular functions. rhinologyjournal.com Furthermore, cellular processes are governed by complex regulatory networks, including gene regulatory networks, which involve interactions between DNA, RNA, proteins, and small molecules. arxiv.orgbiorxiv.orgplos.orgembopress.org These networks control processes like cell proliferation, differentiation, and responses to environmental changes. arxiv.orgbiorxiv.orgembopress.org While the general principles of how the cAMP/PKA pathway affects cellular processes and interacts with regulatory networks are established rhinologyjournal.comarxiv.orgbiorxiv.orgplos.orgembopress.org, specific comprehensive data on all cellular processes and regulatory networks directly affected by toborinone were not detailed in the provided search results.

Preclinical Pharmacology and Pharmacodynamics

In Vitro Pharmacological Characterization

In vitro studies have been instrumental in elucidating the direct cellular and tissue-level effects of toborinone, particularly its inhibitory potency on PDE III and its influence on isolated cardiac and vascular tissues, as well as platelet function.

Quantitative Assays for PDE III Inhibitory Potency

Toborinone is recognized as a potent inhibitor of phosphodiesterase III, with a specific action on the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orghu.edu.jo. PDE III inhibition leads to increased intracellular levels of cAMP, which is a key second messenger involved in various cellular processes, including cardiac muscle contraction and vascular smooth muscle relaxation mims.com. While specific quantitative IC50 values for isolated PDE III enzyme inhibition were not detailed in the provided information, its classification as a potent inhibitor underscores this primary mechanism of action wikipedia.orghu.edu.jo.

Contractility Studies in Isolated Cardiac Muscle Preparations (e.g., Papillary Muscles, Right Atria)

Studies using isolated cardiac muscle preparations from rabbits and guinea-pigs have demonstrated that toborinone exerts concentration-dependent positive inotropic effects, leading to increased contraction in both right atrial and papillary muscles wikipedia.org. This effect is associated with an increase in intracellular cAMP levels within isolated right ventricular muscles, correlating with enhanced developed tension wikipedia.org. Compared to milrinone (B1677136), another PDE III inhibitor, toborinone showed a more limited effect on increasing heart rate in isolated right atria wikipedia.org. Electrophysiological studies in isolated guinea-pig cardiac myocytes indicated that toborinone increased the L-type calcium current and inhibited outward potassium currents, suggesting that the prolongation of action potential duration due to potassium current inhibition may contribute to its positive inotropic action with limited chronotropic effects, in addition to PDE III inhibition wikipedia.org.

Assessment of Vascular Tone Modulation in Isolated Arterial and Venous Segments

Information regarding the effects of toborinone on isolated arterial and venous segments in vitro was not specifically detailed in the provided search results. However, in vivo studies in experimental animal models have characterized its impact on vascular tone, indicating that it functions as a vasodilator wikipedia.orgwikipedia.org. These in vivo findings, discussed further in Section 4.2.1, suggest that toborinone influences vascular smooth muscle, likely through mechanisms related to its PDE III inhibitory activity and the subsequent increase in cAMP, which typically promotes relaxation in vascular smooth muscle mims.comwikidata.org.

Inhibition of Platelet Aggregation and Associated Cellular Mechanisms

Toborinone has been shown to inhibit human platelet aggregation nih.govwikipedia.org. Research indicates that this inhibitory effect is linked to the elevation of intracellular cAMP levels, which subsequently leads to the inhibition of both calcium release from intracellular stores and calcium entry into the platelets nih.gov. Studies evaluating thrombin-induced platelet aggregation reported an inhibitory concentration 50% (IC50) for toborinone. nih.gov

Table 1: Inhibition of Thrombin-Induced Human Platelet Aggregation

| Compound | Agonist | IC50 (µM) |

| Toborinone | Thrombin | 9.7 ± 0.9 |

| Olprinone (B1662815) | Thrombin | 3.6 ± 0.2 |

Data derived from studies on human platelet aggregation nih.gov.

This mechanism involving the modulation of intracellular calcium dynamics via cAMP elevation is consistent with the known effects of PDE III inhibitors on platelet function nih.govmims.com.

In Vivo Pharmacodynamic Studies in Animal Models

In vivo investigations using animal models have provided insights into the systemic pharmacodynamic effects of toborinone, particularly in the context of cardiac dysfunction.

Evaluation in Experimental Animal Models of Cardiac Dysfunction (e.g., Heart Failure Models)

Studies conducted in anesthetized, splenectomized dogs with experimentally induced heart failure (via microsphere embolization into the left coronary artery) have demonstrated the in vivo pharmacodynamic effects of toborinone wikipedia.orgwikipedia.org. In this model, toborinone administration led to improvements in cardiac function and had notable effects on the vascular system wikipedia.orgwikipedia.org.

Key findings from these studies include an increase in cardiac output and a decrease in mean aortic pressure and left ventricular end-diastolic pressure wikipedia.org. Toborinone also demonstrated a balanced dilator effect on both the venous and arterial systems, increasing systemic vascular conductance and venous capacitance wikipedia.orgwikipedia.org.

Table 2: Hemodynamic Effects of Toborinone in Experimental Canine Heart Failure

| Parameter | Baseline (Mean ± SE) | Heart Failure (Mean ± SE) | Toborinone Treatment (Mean ± SE) |

| Cardiac Output (L/min) | 2.0 ± 0.2 | Decreased | 3.3 ± 0.3 |

| Mean Aortic Pressure (mm Hg) | 83 ± 5 | Decreased | 68 ± 5 |

| LV End-Diastolic Pressure (mm Hg) | 22.6 ± 1.0 | Increased | 18.3 ± 2.1 |

| Systemic Conductance (% of baseline) | 100 | 64 ± 4 | Increased (concentration-dependent) wikipedia.orgwikipedia.org |

| Venous Capacitance (% of baseline) | 100 | 87 ± 3* | Increased (concentration-dependent) wikipedia.orgwikipedia.org |

*Values represent changes observed after toborinone administration in the heart failure model. Specific values for conductance and capacitance changes at different doses are detailed in the original research wikipedia.orgwikipedia.org. *P<0.05 vs heart failure state. wikipedia.org

These results indicate that toborinone's positive inotropic and vasodilatory properties observed in preclinical studies translate into beneficial hemodynamic effects in an in vivo model of heart failure, supporting its potential as a cardiotonic and vasodilator agent wikipedia.orgwikipedia.org.

Assessment of Systemic Vascular Conductance and Venous Capacitance Modulation

Studies in experimental heart failure models, such as anesthetized, splenectomized dogs with heart failure induced by microsphere embolization, have investigated the effects of toborinone on systemic vascular conductance and venous capacitance. ahajournals.orgnih.gov Heart failure in this model was associated with a significant decrease in both capacitance and conductance compared to baseline. ahajournals.orgnih.gov

Administration of toborinone resulted in dose-dependent increases in both parameters. At lower doses (0.1 and 0.2 mg/kg), the increase in capacitance was more pronounced than the increase in conductance. ahajournals.orgresearchgate.net However, at higher doses (0.4 and 0.8 mg/kg), toborinone demonstrated a more balanced dilator effect, increasing both capacitance and conductance. ahajournals.orgresearchgate.net Increased conductance reflects reduced arteriolar tone, while increased capacitance is consistent with venodilatation. ahajournals.org The observed increase in capacitance and conductance after toborinone administration is believed to be partially explained by its PDE3 inhibitory activity. ahajournals.org

The following table summarizes the effects of different doses of toborinone on systemic vascular conductance and venous capacitance in an experimental heart failure model:

| Dose (mg/kg) | Systemic Conductance (% of Baseline) | Venous Capacitance (% of Baseline) |

| Baseline | 100 | 100 |

| Heart Failure | 64 ± 4 | 87 ± 3 |

| 0.1 | 78 ± 8 | 105 ± 5 |

| 0.2 | 94 ± 8 | 111 ± 5 |

| 0.4 | 109 ± 14 | 123 ± 6 |

| 0.8 | 128 ± 18 | 118 ± 5 |

*Data is approximate and derived from experimental results. ahajournals.org

Electropharmacological Properties in Intact Animal Systems

Toborinone has been shown to possess electrophysiological properties in intact animal systems. Studies in isolated cardiac myocytes of guinea-pigs have indicated that toborinone at a concentration of 10-5 mol/l increased the L-type calcium current and inhibited outward potassium currents, including inward rectifying currents and delayed rectifier currents. nih.gov This inhibition of potassium currents is suggested to contribute to the prolongation of action potential duration observed in isolated papillary muscles of rabbits and guinea-pigs treated with toborinone. nih.gov The prolongation of action potential duration may play a role in the positive inotropic action of toborinone with limited chronotropic effects. nih.gov

In patients under general anesthesia with suppressed systemic circulation, toborinone infusion at rates of 10 and 15 micrograms/kg/min led to a decrease in T-wave amplitude on the electrocardiogram (ECG). nih.gov

Comparative Pharmacodynamic Profiles with Other Cardiotonic Agents (e.g., Milrinone, Hydralazine)

Comparative studies have evaluated the pharmacodynamic profile of toborinone against other cardiotonic and vasodilator agents such as milrinone and hydralazine (B1673433).

In experimental acute heart failure in dogs, toborinone increased capacitance to a degree similar to that of nitroglycerin. ahajournals.orgresearchgate.net At higher doses, it increased conductance similarly to hydralazine. ahajournals.orgresearchgate.net Notably, toborinone increased both capacitance and conductance considerably more than enalaprilat (B1671235) in the same model. ahajournals.orgresearchgate.net Hydralazine, in contrast to toborinone, had no effect on capacitance in this model. ahajournals.org

When compared to milrinone in microembolized guinea pig hearts, both toborinone (10 µM) and milrinone (4 µM) increased peak left ventricular dP/dt, an index of contractility. nih.gov However, milrinone significantly increased heart rate, while toborinone did not. nih.gov This difference in chronotropic action is suggested to contribute to the differing effects on energy metabolism observed between the two drugs. nih.gov Milrinone is a pure cyclic GMP-inhibited phosphodiesterase inhibitor, while toborinone also inhibits potassium currents. nih.gov

The following table provides a comparative overview of the effects of toborinone, milrinone, and hydralazine on vascular parameters in experimental heart failure:

| Agent | Effect on Venous Capacitance | Effect on Systemic Conductance | Chronotropic Effect (in experimental models) |

| Toborinone | Increased (dose-dependent) | Increased (dose-dependent) | Limited/Absent |

| Milrinone | Not specified in comparative vascular study | Not specified in comparative vascular study | Increased |

| Hydralazine | No effect | Increased | Not specified in comparative vascular study |

| Nitroglycerin | Increased | Not specified | Not specified in comparative vascular study |

| Enalaprilat | Less increase than Toborinone | Less increase than Toborinone | Not specified in comparative vascular study |

*Based on findings from comparative studies in experimental heart failure models. ahajournals.orgresearchgate.netnih.gov

Analysis of Myocardial Oxygen Consumption in Experimental Settings

Analysis of myocardial oxygen consumption in experimental settings has been a key aspect of toborinone's preclinical evaluation. Studies in pacing-induced heart failure dogs demonstrated that toborinone dose-dependently increased left ventricular dP/dtmax, coronary blood flow, and cardiac output, and decreased left ventricular end-diastolic pressure and systemic vascular resistance without increasing myocardial oxygen consumption. nih.gov This suggests that toborinone can improve cardiac function and hemodynamics without imposing an additional oxygen demand on the compromised myocardium. nih.gov The absence of heart rate increases with toborinone, unlike some conventional inotropes, is considered a factor in its favorable effect on myocardial oxygen consumption. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Pharmacodynamic Effects

While detailed SAR studies specifically focusing on the comprehensive pharmacodynamic effects of toborinone are not extensively detailed in the provided search results, its core structure as a quinolinone derivative with a specific side chain is linked to its PDE3 inhibitory activity and subsequent cardiotonic and vasodilatory effects. ahajournals.orgtargetmol.comtandfonline.com Toborinone's chemical name is (±)-6-[3-(3,4-dimethoxy)benzylamino-2-hydroxy]-propyl-2(1H)-quinolinone. ahajournals.org The presence of the 3,4-dimethoxybenzylamino and 2-hydroxypropoxy substituents on the quinolinone core is crucial for its activity.

Correlation of Stereochemistry with Inotropic Activity

The provided information indicates that toborinone is administered as a racemate ((±) form). ahajournals.orgnih.gov While the synthesis of both S-(-)- and R-(+)-toborinone enantiomers has been reported, the specific correlation of the stereochemistry with inotropic activity is not detailed in the search results. However, the investigation of individual enantiomers suggests that stereochemistry is a relevant factor in understanding the compound's pharmacological profile.

Selection and Validation of Preclinical Animal Models for Efficacy Assessment

Preclinical efficacy assessment of toborinone has primarily utilized animal models relevant to cardiovascular disease, particularly heart failure. The anesthetized, splenectomized dog model with heart failure induced by microsphere embolization has been a validated model for studying the effects of toborinone on vascular capacitance and conductance. ahajournals.orgnih.gov This model allows for the measurement of hemodynamic parameters and vascular responses relevant to heart failure pathophysiology. ahajournals.orgnih.gov

Pacing-induced heart failure in dogs has also been employed to assess the effects of toborinone on cardiac function, hemodynamics, and myocardial oxygen consumption. nih.gov This model mimics aspects of chronic heart failure and allows for the evaluation of the inotropic and metabolic effects of the compound. nih.gov

Isolated heart preparations from rabbits and guinea-pigs have been used to investigate the inotropic and chronotropic actions, as well as the electrophysiological properties of toborinone, providing insights into its direct effects on cardiac muscle. nih.gov These models are valuable for understanding the cellular and tissue-level effects of the compound.

The selection of these models is based on their ability to replicate key features of human cardiovascular conditions and to provide measurable endpoints relevant to the desired pharmacological effects of toborinone, such as improved contractility, vasodilation, and favorable energy metabolism.

Preclinical Pharmacokinetics and Metabolism Adme

Absorption and Distribution Studies in Preclinical Species

Absorption and distribution studies in preclinical species are designed to assess how a compound enters the systemic circulation and where it subsequently travels within the body. porsolt.comvibiosphen.com These studies provide data on bioavailability, tissue distribution, and binding characteristics. gsconlinepress.comallucent.com

Interspecies Pharmacokinetic Comparison in Laboratory Animals (e.g., Rats, Rabbits, Dogs, Monkeys)

An interspecies comparison of toborinone pharmacokinetics has been conducted in several laboratory animal species, including rats, rabbits, dogs, and monkeys, as well as in humans. meripet.comakademiye.org Such comparisons are vital for assessing the relevance of animal models to human pharmacokinetics and for predicting human drug disposition. nih.govqps.com While the specific quantitative pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for toborinone across all these species were not detailed in the available information, the study itself confirms that this comparative analysis was performed. meripet.comakademiye.org

A conceptual representation of data collected in such studies is shown below. Specific numerical values for Toborinone in this table were not available in the provided search results.

| Species | Parameter 1 | Parameter 2 | Parameter 3 |

| Rat | Data not available | Data not available | Data not available |

| Rabbit | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available |

Plasma Protein Binding Studies

Plasma protein binding is a significant factor influencing the distribution and clearance of a drug. sygnaturediscovery.comnih.gov Only the unbound fraction of a drug in plasma is generally considered available to exert pharmacological effects, undergo metabolism, or be excreted. nih.govsygnaturediscovery.com Preclinical plasma protein binding studies are conducted to determine the extent to which a compound binds to plasma proteins in different species. sygnaturediscovery.comxenotech.com While specific plasma protein binding data for toborinone in preclinical species were not found in the provided snippets, the importance and methodology of such studies are well-established in preclinical development. sygnaturediscovery.comnih.govxenotech.com These studies typically involve assessing binding in plasma from relevant preclinical species. sygnaturediscovery.comxenotech.com

A conceptual table illustrating plasma protein binding data is presented below. Specific numerical values for Toborinone were not available in the provided search results.

| Species | % Unbound in Plasma | % Bound in Plasma |

| Rat | Data not available | Data not available |

| Rabbit | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Red Blood Cell Partitioning Analysis

Red blood cell (RBC) partitioning analysis is conducted to determine the distribution of a compound between plasma and red blood cells. bioivt.comevotec.comyoutube.com Significant partitioning into RBCs can impact whole blood pharmacokinetics and potentially lead to misinterpretation of data if only plasma concentrations are measured. bioivt.comyoutube.com This analysis helps to understand the true concentration of the drug in the blood compartment. bioivt.comevotec.com Although specific data on toborinone's red blood cell partitioning was not available in the provided information, the methodology involves determining the blood-to-plasma ratio in whole blood from preclinical species. bioivt.comevotec.comyoutube.com

Metabolism and Biotransformation Pathways

Metabolism, or biotransformation, is the process by which the body chemically alters a drug. qps.comopenaccessjournals.comissx.org These transformations, primarily occurring in the liver, can lead to the formation of metabolites that may be pharmacologically active, inactive, or even toxic. qps.comopenaccessjournals.com Understanding the metabolic pathways in preclinical species is crucial for predicting human metabolism and identifying potential drug interactions. qps.commdpi.com

Studies in rats and dogs have shown that toborinone undergoes extensive metabolism. nih.govscience.gov The predominant component of radioactivity in biological specimens from these species after intravenous administration of [14C]toborinone was the unchanged parent compound, but significant metabolism was observed. nih.gov

Phase I Metabolic Transformations (e.g., O-Demethylation)

Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions such as oxidation, reduction, and hydrolysis. openaccessjournals.com For toborinone, one identified Phase I metabolic transformation in rats is O-demethylation. nih.govscience.govscience.govresearchgate.net This process involves the removal of a methyl group from an oxygen atom. scielo.brnih.govmdpi.com In rats, O-demethylation of toborinone leads to the formation of a metabolite referred to as M-7. nih.govscience.govscience.govresearchgate.net Metabolites resulting from oxidative N-C cleavage were found to be minor in both rats and dogs. nih.govscience.gov

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione (B108866). science.govreactome.orgnih.gov These conjugation reactions generally increase the water solubility of the compound, facilitating its excretion. reactome.org Toborinone undergoes extensive conjugation. nih.govscience.govscience.gov In rats, toborinone and its O-demethylated metabolite (M-7) undergo successive Phase II reactions, yielding glucuronide (M-1) and sulfoconjugate (M-2) metabolites. nih.govscience.govscience.gov Conjugates M-1 and M-2 were identified as major metabolites in rat plasma. nih.gov In dogs, toborinone is metabolized via the mercapturic acid pathway, leading to the formation of cysteine conjugates (M-10 and M-11), which were detected specifically in dogs. nih.gov The glutathione conjugate (M-13) was also isolated from in vitro incubations using dog liver, suggesting its role as an intermediate in the mercapturic acid pathway observed in dogs. nih.gov

Glucuronidation Pathways

Glucuronidation is a significant metabolic pathway for toborinone. In rats, toborinone undergoes O-demethylation to form metabolite M-7, which is then followed by phase II reactions including glucuronidation to yield M-1. nih.gov Metabolite M-1, a glucuronide conjugate, was identified as a major metabolite in rat plasma. nih.gov The formation of glucuronides can occur directly or after phase I metabolism. nih.gov Studies involving enzymatic treatment with β-D-glucuronidase have been used to confirm the presence of glucuronide conjugates.

Sulfation Pathways

Sulfation also plays a role in the metabolism of toborinone. In rats, similar to glucuronidation, the phase I metabolite M-7 can undergo sulfation to form the sulfoconjugate M-2. nih.gov Metabolite M-2 was also identified as a major metabolite in rat plasma, alongside the glucuronide M-1. nih.gov Enzymatic treatment with arylsulfatase has been employed to characterize sulfate conjugates.

Glutathione Conjugation and the Mercapturic Acid Pathway

Glutathione conjugation is another important metabolic route for toborinone, particularly evident in dogs. Toborinone undergoes extensive conjugation with glutathione. nih.gov In dogs, toborinone is metabolized via the mercapturic acid pathway, leading to the formation of cysteine conjugates M-10 and M-11. nih.gov These cysteine conjugates were identified as primary metabolites in dog feces and were detected species-specifically in dogs. nih.gov The glutathione conjugate M-13 was isolated from in vitro incubations using dog liver, suggesting it as an intermediate in the mercapturic acid pathway leading to M-10. nih.gov The mercapturic acid pathway involves the sequential action of glutathione transferases, γ-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase. nih.gov

Identification and Structural Elucidation of Major Metabolites (e.g., M-1, M-2, M-6, M-7, M-9, M-10, M-11, M-13, M-14)

Thirteen metabolites of toborinone have been characterized, with their chemical structures elucidated using techniques such as direct-probe FAB/MS, field desorption/MS, LC/FAB/MS, and various NMR measurements. nih.gov

Key identified metabolites include:

M-1: A glucuronide conjugate, identified as a major metabolite in rat plasma. nih.gov Formed from the phase I metabolite M-7. nih.gov

M-2: A sulfoconjugate, identified as a major metabolite in rat plasma. nih.gov Formed from the phase I metabolite M-7. nih.gov

M-7: A primary metabolite formed by O-demethylation of toborinone, particularly significant in rats, accounting for a substantial percentage of fecal radioactivity. nih.gov

M-10 and M-11: Cysteine conjugates, identified as primary metabolites in dog feces via the mercapturic acid pathway. nih.gov These are species-specific to dogs. nih.gov

M-13: A glutathione conjugate, isolated from in vitro dog liver incubations, proposed as an intermediate in the mercapturic acid pathway. nih.gov

Other metabolites, including M-6, M-9, and M-14, have been observed in specific biological specimens such as rat plasma (M-6) and dog feces (M-6, M-9, M-14).

Table 1: Major Metabolites of Toborinone in Rats and Dogs

| Metabolite | Type of Conjugation/Reaction | Major Matrix/Species Observed |

| M-1 | Glucuronide | Rat Plasma |

| M-2 | Sulfate | Rat Plasma |

| M-7 | O-demethylation | Rat Feces |

| M-10 | Cysteine (Mercapturic Acid) | Dog Feces |

| M-11 | Cysteine (Mercapturic Acid) | Dog Feces |

| M-13 | Glutathione | Dog Liver (in vitro) |

In Vitro Metabolism Studies Using Subcellular Fractions (e.g., Liver Microsomes)

In vitro metabolism studies using subcellular fractions, such as liver microsomes, have been conducted to investigate the biotransformation of toborinone. nih.govnih.gov Specifically, the glutathione conjugate M-13 was isolated from in vitro incubations using dog liver, providing evidence for its role as an intermediate in the mercapturic acid pathway observed in dogs. nih.gov Liver microsomes are commonly used in drug metabolism studies as they contain key drug-metabolizing enzymes, including cytochrome P450 and UDP-glucuronosyltransferase enzymes. nih.govnih.gov These studies help in understanding metabolic stability, identifying metabolites, and characterizing enzyme involvement. admescope.comresearchgate.net

Investigation of Cytochrome P450 Isoform Involvement in Toborinone Metabolism

While the search results indicate that toborinone undergoes phase I metabolism, specifically O-demethylation leading to the formation of M-7 in rats nih.gov, the specific cytochrome P450 (CYP) isoforms responsible for this transformation are not explicitly detailed in the provided snippets. Cytochrome P450 enzymes are a superfamily of enzymes crucial for the oxidative metabolism of many drugs and xenobiotics. mdpi.compsychdb.commdpi.com O-demethylation is a common reaction catalyzed by various CYP isoforms. Although direct experimental data on specific CYP isoforms metabolizing toborinone is not present in the search results, the occurrence of O-demethylation suggests the likely involvement of CYP enzymes in this phase I step. researchgate.net Studies investigating CYP involvement typically utilize human liver microsomes and recombinant CYP isoforms. nih.govnih.gov

Species-Specific Metabolic Profiles

Significant species-specific differences in the metabolic profiles of toborinone have been observed between rats and dogs. nih.gov In rats, the major circulating metabolites identified were the glucuronide conjugate M-1 and the sulfoconjugate M-2, both formed from the O-demethylated metabolite M-7. nih.gov M-7 itself was a primary metabolite in rat feces. nih.gov

In contrast, dogs exhibited a prominent mercapturic acid pathway. nih.gov The primary metabolites found in dog feces were the cysteine conjugates M-10 and M-11, which are products of this pathway. nih.gov The glutathione conjugate M-13 was identified as a likely intermediate in the formation of M-10 in dogs. nih.gov These cysteine conjugates (M-10 and M-11) were specifically detected in dogs and not rats. nih.gov

While unchanged toborinone was the predominant component of radioactivity in both species, the subsequent metabolic fate differed, with rats favoring glucuronidation and sulfation of the O-demethylated product, and dogs extensively utilizing the mercapturic acid pathway. nih.gov

Table 2: Species-Specific Major Metabolic Pathways

| Species | Major Metabolic Pathways Observed | Key Metabolites Identified |

| Rat | O-demethylation, Glucuronidation, Sulfation | M-7, M-1 (Glucuronide), M-2 (Sulfate) |

| Dog | Glutathione Conjugation, Mercapturic Acid Pathway | M-13 (Glutathione), M-10 (Cysteine), M-11 (Cysteine) |

Excretion Studies in Preclinical Species

Excretion studies are designed to quantify the routes and rates by which a drug and its metabolites are eliminated from the body. The primary routes of excretion are typically via urine and feces.

Quantification of Excretion Routes (e.g., Urinary, Fecal)

Studies in preclinical species, such as rats and dogs, have investigated the excretion pathways of toborinone. Following intravenous administration of radiolabeled toborinone, the recovery of the radioactive dose in feces and urine was quantified.

In both rats and dogs, fecal excretion was found to be the major route of elimination. Fecal recoveries of the administered 14C dose were approximately 70% in both species after intravenous dosing of 10 mg/kg , science.gov. Urinary excretion accounted for a smaller proportion of the dose, with recoveries ranging from 26% to 30% in both rats and dogs , science.gov.

The predominant component of the radioactivity recovered in biological specimens in both rats and dogs was the unchanged toborinone , science.gov.

The following table summarizes the approximate percentage of administered radioactivity recovered in feces and urine in rats and dogs after intravenous administration of [14C]toborinone:

| Species | Route of Administration | Dose (mg/kg) | Fecal Recovery (% of dose) | Urinary Recovery (% of dose) |

| Rat | Intravenous | 10 | ~70 | 26-30 |

| Dog | Intravenous | 10 | ~70 | 26-30 |

Metabolites were also detected in excreta, indicating that while a significant portion of the dose is excreted as the parent compound, metabolism does occur .

Radiolabeled Mass Balance Studies

Radiolabeled mass balance studies are conducted to account for the total administered dose of a compound within a defined period by quantifying the radioactivity in all excreta and potentially tissues. These studies confirm the routes of elimination and provide a comprehensive picture of drug disposition.

In studies with [14C]toborinone administered intravenously to rats and dogs, the cumulative recovery of radioactivity in feces and urine by 48 hours accounted for a substantial portion of the administered dose, approximately 96-100% (sum of ~70% fecal and 26-30% urinary recovery) , science.gov. This indicates that the majority of the administered dose was recovered in the collected excreta within this timeframe, demonstrating a good mass balance. Samples collected between 48-72 hours accounted for only about 2% of the dosed radioactivity, further supporting that the majority of elimination occurred within the initial 48 hours .

These studies confirmed that the fecal and urinary pathways are the primary routes of elimination for toborinone and its metabolites in rats and dogs after intravenous administration , science.gov.

Stereoselective Pharmacokinetics and Metabolism of Toborinone Enantiomers

Toborinone has a chiral center, meaning it exists as enantiomers. Stereoselective pharmacokinetics and metabolism refer to the potential for these enantiomers to be handled differently by the body in terms of absorption, distribution, metabolism, and excretion. Differences in the pharmacokinetic profiles of enantiomers can lead to variations in exposure and potentially different pharmacological or toxicological effects.

Further detailed studies would be required to fully elucidate any potential stereoselective differences in the pharmacokinetics and metabolism of toborinone enantiomers in preclinical species.

Analytical Method Development and Characterization for Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Toborinone and its Metabolites

The development of selective, sensitive, and reliable bioanalytical methods, such as those utilizing High-Performance Liquid Chromatography (HPLC), is critical for the quantitative evaluation of drugs and their metabolites in biological matrices during drug development researchgate.net. HPLC is a versatile analytical tool widely used for the identification and quantitative estimation of compounds, including drugs and metabolites, even at low concentrations in complex biological samples researchgate.netpensoft.net.

Method development for HPLC typically involves optimizing chromatographic parameters, including the stationary phase (column), mobile phase composition, flow rate, and temperature, to achieve adequate separation of the analyte(s) of interest from matrix components and potential metabolites pensoft.netijpsjournal.com. Validation of developed HPLC methods is paramount to ensure their reliability and accuracy for intended research applications. Validation parameters commonly assessed include system suitability, specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) ijpsjournal.comresearchgate.net.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely employed for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity nih.govmdpi.com. LC-MS/MS couples the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry nih.gov. This combination is particularly valuable for complex biological matrices where multiple components are present.

Quantitative analysis using LC-MS/MS typically involves optimizing chromatographic separation and mass spectrometric detection parameters. This includes selecting appropriate column packing materials, column length, mobile phase, ionization techniques, and mass analyzer settings, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) nih.gov. The high selectivity of MRM allows for the specific detection and quantification of target analytes even in the presence of interfering substances nih.gov.

LC-MS/MS has been successfully applied for the quantitative analysis of various compounds, including glucocorticoids and stimulants, in biological fluids for pharmacokinetic studies and metabolite identification nih.gov. Inter-laboratory studies have also utilized LC-MS/MS for quantitative analysis, highlighting the importance of comparable in-house methods chromatographytoday.com. While variations can exist between laboratories, LC-MS/MS generally provides a clear consensus for quantitative determination chromatographytoday.com. The method's sensitivity makes it suitable for detecting trace levels of compounds researchgate.net.

Spectroscopic Characterization Techniques for Metabolite Structure Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Identifying the structures of metabolites is a crucial aspect of understanding the metabolic fate of a compound like Toborinone. Spectroscopic characterization techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in this process nih.govresearchgate.net. NMR spectroscopy is considered a gold standard for organic compound structure determination and is routinely used in drug metabolite characterization researchgate.net.

NMR provides detailed information about the molecular structure, electronic environment, and dynamics of a compound researchgate.net. By analyzing different types of NMR spectra (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like COSY, HSQC, HMBC), researchers can determine the connectivity of atoms, functional groups, and the stereochemistry of metabolites nih.govresearchgate.net.

Advances in NMR spectroscopic capabilities, including high-field magnets and cryogenic probes, have enabled the structure determination of even small quantities of complex secondary metabolites nih.gov. Experimental NMR data can be complemented by computational methods, such as Density Functional Theory (DFT) calculations, to predict NMR shifts and validate proposed structures nih.govresearchgate.net.

While NMR is powerful, identifying unknown metabolites can still be challenging, especially if they are not present in existing spectral databases researchgate.netosti.gov. In such cases, chromatographic isolation of the metabolite before acquiring NMR data is often necessary bruker.com. Combining NMR with other techniques, such as LC-MS/MS, can provide a more comprehensive approach to structure elucidation osti.gov. An integrated protocol combining NMR and MS/MS data has been developed to improve the identification of unknown metabolites in untargeted studies by filtering candidate structures based on predicted spectra osti.gov.

Purity Assessment Methodologies for Research-Grade Material

Ensuring the purity of research-grade Toborinone material is essential for obtaining reliable and reproducible experimental results. Various analytical methodologies are employed for purity assessment.

Chromatographic techniques, such as HPLC, are commonly used to assess the purity of a compound by separating the main component from impurities ijpsjournal.comresearchgate.net. The purity can be determined by calculating the percentage of the peak area corresponding to Toborinone relative to the total area of all detected peaks in the chromatogram. Method validation for purity assessment involves demonstrating the method's specificity in separating impurities from the main peak ijpsjournal.com.

Mass spectrometry, often coupled with chromatography (e.g., LC-MS), can provide additional information about the purity by determining the molecular weight of the main compound and identifying potential impurities based on their mass-to-charge ratios uni.lumdpi.com. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the identification of impurities.

Spectroscopic techniques, such as NMR spectroscopy, can also be used to assess purity by identifying signals corresponding to impurities in the spectrum of the bulk material researchgate.net. The presence of unexpected signals can indicate the presence of contaminants.

Other techniques like Karl Fischer titration can be used to determine water content, and techniques like thermogravimetric analysis (TGA) can assess the presence of volatile impurities or residual solvents. Elemental analysis can confirm the elemental composition and purity of the compound.

The specific purity assessment methodologies employed depend on the nature of the potential impurities and the required level of purity for the intended research application. A combination of techniques is often used to provide a comprehensive assessment of the research-grade material's purity.

Computational Chemistry and Cheminformatics in Toborinone Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand, such as Toborinone, to a target protein or enzyme, and to estimate the strength of the interaction. These methods are crucial for understanding how a molecule binds to its biological target and can inform the design of new compounds with improved activity. nih.govnih.gov While specific detailed molecular modeling and docking studies solely focused on Toborinone's interaction with its primary target, phosphodiesterase III (PDE3), were not extensively detailed in the search results, the application of these techniques is a standard practice in the field and has been used in related studies involving Toborinone or similar compounds and targets like ACE-2 receptor dntb.gov.uaresearchgate.netnih.gov. Molecular modeling has been used to validate experimental findings related to compounds including toborinone and olprinone (B1662815) researchgate.net. Molecular docking procedures are also carried out to find additional evidence supporting results obtained from QSAR methods regarding potential biological activity nih.gov.

Analysis of Binding Modes within Enzyme Active Sites

Analyzing the binding modes within enzyme active sites involves determining how a ligand positions itself within the three-dimensional structure of the enzyme's binding pocket. This analysis helps identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues in the active site. Understanding these interactions is vital for elucidating the mechanism of action and for guiding structural modifications to enhance binding affinity and selectivity. Although direct detailed studies of Toborinone's binding mode to PDE3 were not prominently featured, the principle of analyzing binding modes within enzyme active sites is a core application of molecular docking nih.gov. Studies have explored the binding efficiency of various drugs with enzyme receptors using docking scores nih.gov.

Conformational Analysis of Toborinone

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org Understanding the preferred conformations of Toborinone is important because the conformation of a ligand can significantly influence its ability to bind to a target protein. Different conformations may present different pharmacophoric features or fit differently into a binding site. While specific conformational analysis studies for Toborinone were not detailed, this type of analysis is a fundamental step in molecular modeling and docking studies to ensure that flexible ligands are docked in their relevant low-energy conformations.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a cheminformatics approach that develops predictive models correlating the structural and physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net By identifying which molecular descriptors are statistically related to activity, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features important for activity. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. QSAR approaches have been used in drug discovery nih.gov, including in the assessment of potential cardiotoxic side effects related to hERG blockage, where Toborinone has been mentioned in the context of hERG channel blockers researchgate.net. Studies on novel quinolinone-based thiosemicarbazones, which share a core structure with Toborinone, have successfully employed QSAR analysis to predict antituberculosis activity, highlighting the pivotal role of descriptors like van der Waals volume, electron density, and electronegativity nih.gov.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for it to bind to a specific biological target and elicit a biological response. nih.govfrontiersin.orgyoutube.com These features, arranged in a specific 3D spatial orientation, represent a pharmacophore. Pharmacophore models can be derived from the structure of known active ligands (ligand-based) or from the structure of the target protein (structure-based). frontiersin.org These models are valuable tools for virtual screening of large chemical databases to identify potential new lead compounds with the desired activity profile. nih.govfrontiersin.orgnih.gov Pharmacophore models are used in conjunction with docking experiments to filter and identify compounds for a given receptor youtube.com. An integrated approach combining pharmacophore modeling, docking, and QSAR has been used to screen for potential inhibitors nih.gov.

In Silico Prediction of ADME Parameters for Designed Analogs

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of candidate molecules before experimental testing. marmara.edu.trnih.goviapchem.orgnih.govmdpi.com Predicting these properties computationally helps in selecting compounds with favorable ADME characteristics, thus reducing the likelihood of late-stage failures in drug development. Toborinone undergoes extensive metabolism, including conjugations with glucuronic acid, sulfate (B86663), and glutathione (B108866), either directly or following phase I reactions such as O-demethylation. science.govscience.gov While these are experimental findings, the ability to predict such metabolic pathways and other ADME properties computationally for designed analogs of Toborinone would be highly beneficial. In silico ADME prediction methods can estimate bioavailability and safety marmara.edu.trmdpi.com and have become an alternative and complementary approach to in vitro and in vivo testing marmara.edu.tr. Various software and services are available for performing ADME analysis and predicting properties like solubility, absorption, distribution, and metabolism mdpi.com.

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Targets Beyond Phosphodiesterase III

While Toborinone is known to exert its primary effects through the inhibition of phosphodiesterase III, future research endeavors are focused on identifying and characterizing potential off-target effects and interactions with other biological molecules. Investigating these novel targets could reveal additional therapeutic applications or provide a more complete understanding of Toborinone's pharmacological profile. This includes exploring its potential modulation of other phosphodiesterase isoforms or entirely different enzyme classes and receptors. Understanding these interactions is crucial for a comprehensive view of Toborinone's cellular and physiological effects.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of Toborinone and its potential analogs presents opportunities for the development of advanced synthetic strategies. Future research in this area aims to devise more efficient, cost-effective, and environmentally friendly routes for synthesizing the compound and its derivatives. This could involve exploring novel catalytic methods, optimizing reaction conditions, or developing stereoselective approaches to synthesize specific isomers with potentially improved pharmacological properties. Advances in synthetic methodology, such as transition metal-catalyzed reactions and retrosynthetic analysis, are key to accessing novel and complex Toborinone analogs wiley.comfiveable.memdpi.comnih.gov.

Application of Cutting-Edge Preclinical Models for Mechanistic Studies

To gain a deeper understanding of Toborinone's mechanisms of action and potential therapeutic effects, the application of cutting-edge preclinical models is essential. This includes utilizing advanced in vitro systems, such as induced pluripotent stem cell-derived cardiomyocytes or 3D tissue models, as well as sophisticated in vivo models that better recapitulate human disease states researchgate.netmdpi.comahajournals.org. Mechanistic models, which are built upon established biological and physiological principles, can be employed to simulate the compound's behavior within a system and generate testable predictions verisimlife.comnovainsilico.ainih.gov. These models can help elucidate complex interactions and pathways influenced by Toborinone beyond simple input-output relationships verisimlife.comnovainsilico.ai.

Investigation of Combination Pharmacology with Other Experimental Agents

Exploring the potential for combination therapy involving Toborinone and other experimental agents represents a significant future direction. This research aims to identify synergistic or additive effects that could enhance therapeutic efficacy or broaden the range of treatable conditions. Studies could investigate combinations with agents targeting complementary pathways, such as other inotropic agents, vasodilators, or drugs acting on different signaling cascades tandfonline.comresearchgate.netscirp.orgashpublications.orgfrontiersin.org. Understanding the pharmacological interactions in combination settings is crucial for developing more effective treatment strategies.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

The integration of omics technologies, such as proteomics and metabolomics, offers powerful tools for comprehensively elucidating the mechanistic effects of Toborinone at a systems level. Proteomics can provide insights into how Toborinone affects protein expression, modification, and interaction networks, while metabolomics can reveal changes in cellular metabolic profiles humanspecificresearch.orgfrontiersin.orgnih.govnih.govmdpi.com. By applying these technologies, researchers can gain a holistic view of the biological pathways influenced by Toborinone, potentially identifying novel biomarkers or therapeutic targets frontiersin.orghumanspecificresearch.orgnih.govnih.govmdpi.com. This integrated approach, sometimes referred to as trans-omics, allows for the construction of detailed molecular networks and the unveiling of unexpected interactions nih.gov.

Q & A

Q. What are the primary pharmacological targets of toborinone, and how do these inform experimental design?